
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
The compound of interest, 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole compounds. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The pyrazole ring is a versatile scaffold that can be modified to produce a wide range of therapeutic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-phenyl-3-aryl-5-(4-(3-propanoloxy) phenyl)-1H-pyrazoles involves the reaction of chalcones with phenyl hydrazine in the presence of acetic acid and hydrochloric acid, followed by further reaction with 3-chloropropanol to yield the title compounds . Another example is the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, which is achieved by the condensation/cyclization reaction of an enone with (3-chlorophenyl)hydrazine hydrochloride under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, which confirmed its crystallization in the monoclinic system . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined to be in the trigonal space group, with the crystal packing stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, to yield a diverse array of compounds with potential biological activities. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the physical, chemical, and biological properties of the resulting molecules. For instance, the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was achieved through a one-pot, four-component condensation reaction, demonstrating the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for their potential applications as pharmaceutical agents. For example, the small energy gap between the frontier molecular orbitals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity, indicating potential applications in materials science . The hydrogen-bonded chains observed in the crystal structures of some pyrazole derivatives also suggest strong intermolecular interactions, which can affect their solubility and crystallization behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound's synthesis involves regiospecific methods. Correct identification of the regioisomer formed is complex, and single-crystal X-ray analysis has been crucial for unambiguous structure determination. Both the compounds under study make extensive use of hydrogen bonding, with one forming a straightforward unsolvated structure and the other as a mixed solvate with unique molecules in the asymmetric unit, featuring interactions like Br...Br (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Applications
- Condensation Reactions : The compound's derivatives have been synthesized through condensation reactions. For example, a one-pot, four-component reaction involving various reactants in dry alcohol and a few drops of acetic acid under reflux condition has been used to synthesize specific derivatives. These reactions offer advantages such as ease of handling, good yields, and easy workup (Bade & Vedula, 2015).
- Hydrogen-bonded Chains : In certain derivatives, molecules are linked into chains by means of a single C-H...O hydrogen bond. This demonstrates the compound's utility in forming structurally complex molecules (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
- Diimide Reduction : The conversion of pyrazole-1H-4-yl-acrylic acids to propanoic acids using diimide methods is another application. This method is economical, effective, and simple, although it may yield slightly less compared to other methods (Deepa, Babu, Parameshwar, & Reddy, 2012).
Polymer Modification and Biological Activity
- Polymer Modification : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid and similar compounds. This modification results in increased swelling and thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
- Antimicrobial Properties : The synthesis of certain derivatives has led to compounds with antimicrobial properties. These compounds have been tested for their effectiveness against various organisms, highlighting the compound's potential in pharmaceutical applications (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTHNGDXNWGAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



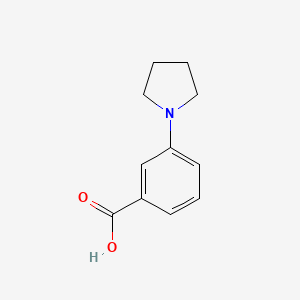
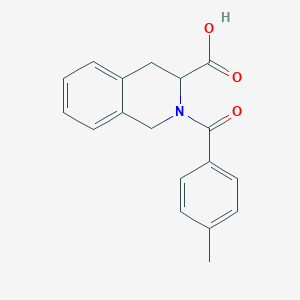
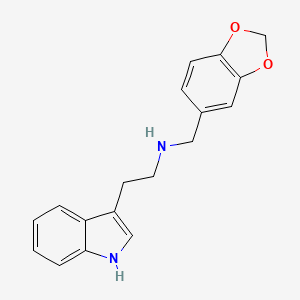
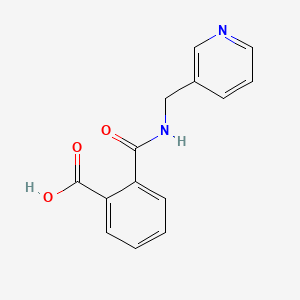
![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)
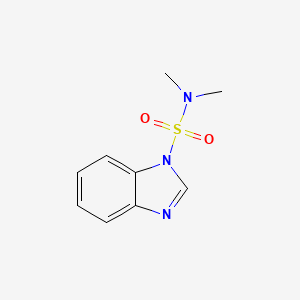
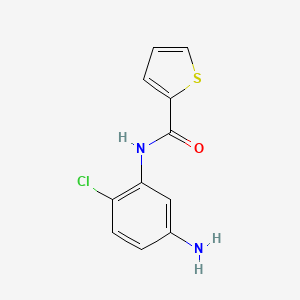
![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)
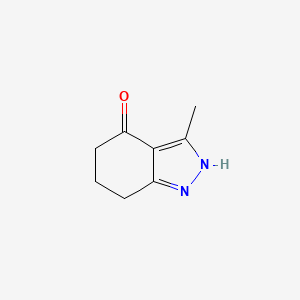
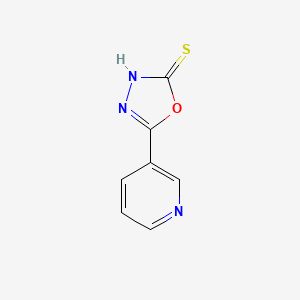
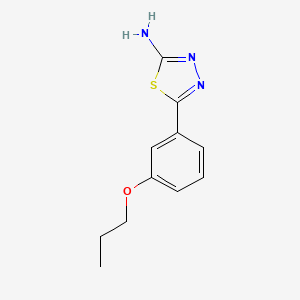
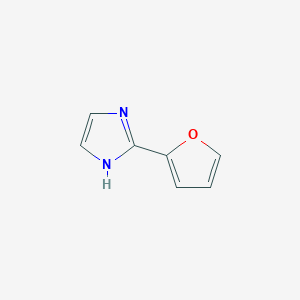
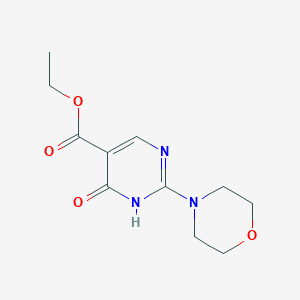
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)